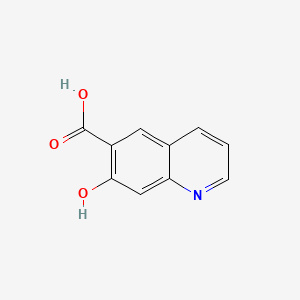

7-Hydroxyquinoline-6-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQCXCHHORWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670405 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227608-04-9 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxyquinoline-6-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxyquinoline-6-carboxylic Acid

Abstract

This compound is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a bifunctional molecule, its unique arrangement of a quinoline core, a hydroxyl group, and a carboxylic acid moiety offers a versatile scaffold for chemical modification and the development of novel compounds with tailored properties. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, serving as a critical resource for researchers engaged in drug discovery and chemical synthesis.

Core Molecular Profile

This compound belongs to the quinoline class of compounds, which are characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific placement of the hydroxyl and carboxylic acid groups at the 7- and 6-positions, respectively, dictates its electronic properties, reactivity, and potential for intermolecular interactions such as hydrogen bonding.

Caption: A generalized workflow for the synthesis of substituted quinolines.

The reactivity of the molecule is governed by its three primary functional domains:

-

Carboxylic Acid: This group readily undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents) to produce a wide array of derivatives.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also activates the aromatic ring towards electrophilic substitution.

-

Quinoline Ring: The heterocyclic ring can participate in both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents and reaction conditions.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties. [1][2][3]

-

Medicinal Chemistry Scaffold: this compound serves as a valuable building block for synthesizing novel drug candidates. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Enzyme Inhibition: Derivatives of hydroxyquinolines have been investigated as inhibitors of various enzymes. For example, some quinoline-based compounds act as inhibitors of HIV integrase or bacterial DNA gyrase. [1]The specific structure of this compound makes it a candidate for designing inhibitors that can form targeted interactions, such as hydrogen bonds and metal chelation, within an enzyme's active site.

-

Materials Science: The rigid, planar structure and potential for metal chelation make quinoline derivatives useful in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials. [3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other hydroxyquinoline carboxylic acids, provides a basis for safe handling protocols. [4][5]

-

General Hazards: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [4]Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Exemplary Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of the methyl ester of this compound, a common first step in creating a library of derivatives.

Objective: To synthesize Methyl 7-hydroxyquinoline-6-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH, solvent, excess)

-

Sulfuric acid (H₂SO₄, catalyst, ~5 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Caption: Step-by-step workflow for a typical esterification reaction.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.89 g, 10 mmol). Add an excess of methanol (e.g., 50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) dropwise.

-

Reflux: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure product.

Conclusion

This compound is a strategically important chemical entity with significant untapped potential. Its well-defined structure, combined with the versatile reactivity of its functional groups, establishes it as a foundational building block for the synthesis of complex molecules. This guide has provided a detailed examination of its chemical and physical properties, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their scientific endeavors. Future research will undoubtedly uncover new applications for its derivatives, expanding their role in both medicine and materials science.

References

-

7-Hydroxyquinoline | C9H7NO | CID 135426866. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Safety Data Sheet - 8-Hydroxyquinoline-2-carboxylic acid. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.

-

Provincial Gazette for Free State No 50 of 26-October-2012. (2012, October 26). Mafube Local Municipality. Retrieved January 15, 2026, from [Link]

-

green hexanal, 5435-64-3. (n.d.). Perflavory. Retrieved January 15, 2026, from [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

-

Chemical Properties of Hexanal, 3,5,5-trimethyl- (CAS 5435-64-3). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 15, 2026, from [Link]

-

pKa Values Table: Inorganic & Organic Acids. (n.d.). Studylib. Retrieved January 15, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved January 15, 2026, from [Link]

-

Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal. Retrieved January 15, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 15, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Hydroxyquinoline-6-carboxylic Acid

Foreword: Navigating the Synthesis of a Niche Quinoline Scaffold

7-Hydroxyquinoline-6-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a chelating hydroxyquinoline core and a carboxylic acid moiety, presents a unique scaffold for the design of novel therapeutics, molecular probes, and advanced materials. However, a survey of the current chemical literature reveals a notable scarcity of established, peer-reviewed protocols specifically detailing its synthesis.

This guide is structured to address this gap. As a Senior Application Scientist, my objective is not merely to present a known procedure but to apply established principles of synthetic organic chemistry to devise a robust and logical pathway. We will proceed from a strategic, field-proven perspective, grounding our proposed synthesis in the well-documented Skraup reaction—a cornerstone of quinoline synthesis since its discovery in 1880.[1] This document will explain the causal chemistry behind each decision, anticipate potential challenges, and provide a detailed, self-validating experimental protocol. While this pathway is proposed based on extensive precedent with similar structures, it is intended for skilled researchers who can adapt and optimize the conditions as needed.

Strategic Retrosynthetic Analysis and Pathway Selection

The target molecule, this compound, possesses a substitution pattern that directly informs the selection of its precursor. The core principle of quinoline synthesis via reactions like the Skraup or Doebner-von Miller is the construction of the pyridine ring onto a pre-existing substituted benzene ring derived from an aniline.

Retrosynthetic Approach: A logical disconnection of the pyridine ring of the target molecule points to an appropriately substituted aniline as the key starting material. The Skraup reaction, which utilizes glycerol to form the C2 and C3 atoms of the quinoline ring, is an ideal candidate due to its directness and use of inexpensive, readily available reagents.[2][3]

The required precursor is therefore 4-amino-3-hydroxybenzoic acid . The orientation of the amino and hydroxyl groups on this precursor is critical. Cyclization during the Skraup reaction occurs ortho to the amine. In 4-amino-3-hydroxybenzoic acid, there are two positions ortho to the amino group. Cyclization at the C-5 position is sterically unhindered and electronically favored, leading directly to the desired 7-hydroxy-6-carboxy substitution pattern on the resulting quinoline ring.

Caption: Figure 1: Retrosynthetic analysis for this compound.

The Skraup Synthesis: A Mechanistic Perspective

The Skraup synthesis is a robust, albeit often aggressive, method for quinoline synthesis.[1] Understanding its mechanism is paramount to controlling the reaction and troubleshooting potential issues.

The reaction proceeds through several key stages:

-

Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions, sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein .[3]

-

Michael Addition: The amino group of the aniline precursor (4-amino-3-hydroxybenzoic acid) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate is protonated, and the electron-rich aromatic ring performs an intramolecular electrophilic aromatic substitution, closing the ring. Subsequent dehydration yields a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. This step requires an oxidizing agent, which is often nitrobenzene or arsenic pentoxide in classical procedures.[2][3] The nitro-compound corresponding to the aniline starting material is a common choice, as its reduction product is the starting aniline itself, which can then participate in the reaction.

Caption: Figure 2: Mechanistic workflow of the proposed Skraup synthesis.

Potential Challenges and Strategic Considerations

The harsh conditions of the Skraup reaction (concentrated sulfuric acid, high temperatures) necessitate a careful evaluation of potential side reactions, particularly given the substituents on our chosen precursor.[4]

-

Decarboxylation: The carboxylic acid group is susceptible to removal under strong acid and heat. This would lead to the formation of 7-hydroxyquinoline as a significant byproduct. To mitigate this, reaction temperatures should be carefully controlled and kept at the minimum required for cyclization.

-

Sulfonation: The electron-rich aromatic ring can undergo electrophilic sulfonation. Using a moderate excess of sulfuric acid and avoiding unnecessarily high temperatures can help minimize this.

-

Reaction Vigor: The Skraup reaction is notoriously exothermic and can become violent.[1] The protocol must include measures for careful temperature control, such as slow addition of reagents and the use of a moderating agent like ferrous sulfate, which helps to smooth the rate of oxidation.[5]

-

Oxidizing Agent: While nitrobenzene is traditional, its use introduces safety and purification challenges. Arsenic pentoxide is effective but highly toxic. A suitable alternative is often the nitro derivative of a related, high-boiling point aromatic compound. For this proposed synthesis, 4-nitrophenol could serve as an effective oxidant.

Proposed Experimental Protocol

Disclaimer: This protocol is a proposed pathway based on established Skraup syntheses for similar hydroxy-anilines and has not been empirically validated for this specific substrate.[5][6][7] It should be performed by a qualified chemist with appropriate safety precautions in a well-ventilated fume hood.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Proposed Amount | Molar Equivalents |

| 4-Amino-3-hydroxybenzoic acid | 153.14 | 15.3 g (0.1 mol) | 1.0 |

| Glycerol | 92.09 | 27.6 g (0.3 mol) | 3.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | ~60 mL | ~11 eq. |

| 4-Nitrophenol | 139.11 | 7.0 g (0.05 mol) | 0.5 |

| Ferrous Sulfate Heptahydrate | 278.01 | 2.0 g | - |

| Ice | 18.02 | ~500 g | - |

| Sodium Hydroxide Solution (30% w/v) | 40.00 | As needed | - |

| Hydrochloric Acid (2M) | 36.46 | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with a temperature controller.

-

Initial Charge: In the flask, cautiously add concentrated sulfuric acid (~40 mL) to glycerol (27.6 g). The mixture is exothermic and should be stirred and allowed to cool. Once the temperature is below 80°C, add ferrous sulfate heptahydrate (2.0 g) and 4-nitrophenol (7.0 g).

-

Substrate Addition: In a separate beaker, dissolve 4-amino-3-hydroxybenzoic acid (15.3 g) in the remaining concentrated sulfuric acid (~20 mL). This may require gentle warming. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Heat the glycerol/sulfuric acid mixture in the flask to approximately 120°C.

-

Controlled Addition: Begin the slow, dropwise addition of the 4-amino-3-hydroxybenzoic acid solution from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 130-140°C. The reaction is exothermic, and the heating mantle should be adjusted accordingly. The addition may take 60-90 minutes.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 135-140°C with continued stirring for an additional 3 hours. Monitor the reaction by TLC if a suitable method can be developed (e.g., using a protected standard).

-

Work-up - Quenching: Allow the dark, viscous mixture to cool to below 100°C. In a large beaker (2 L), prepare a slurry of ice and water. Very slowly and cautiously, pour the reaction mixture into the ice-water slurry with vigorous stirring. This is a highly exothermic and potentially hazardous step.

-

Work-up - Neutralization: Cool the diluted acidic solution in an ice bath. Slowly neutralize the solution by adding 30% sodium hydroxide solution. The goal is to precipitate the product. The pH should be carefully adjusted to the isoelectric point of the amphoteric product, likely around pH 4-5. Monitor the pH closely.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove non-polar impurities.

-

Purification: The crude product will likely contain unreacted starting material, the potential decarboxylated byproduct, and other colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or DMF/water) is the preferred method of purification. Column chromatography may be challenging due to the low solubility of the product but could be attempted using a polar stationary phase and an appropriate eluent system.

Conclusion and Outlook

This guide outlines a logical and scientifically grounded, albeit proposed, synthetic pathway for this compound via the Skraup reaction. The choice of 4-amino-3-hydroxybenzoic acid as a precursor provides the most direct route to the target's specific substitution pattern. The key to a successful synthesis will lie in the careful control of the reaction temperature to balance the need for cyclization against the risk of decarboxylation. The provided protocol incorporates established methods for moderating the reaction's vigor and should serve as a robust starting point for further optimization by skilled laboratory professionals. The successful synthesis and purification of this molecule will provide the research community with a valuable building block for future innovations in drug discovery and materials science.

References

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Available at: [Link]

-

Wang, L., et al. (2010). Synthesis of 8-hydroxyquinoline by Skraup reaction. ResearchGate. Available at: [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

-

Wikipedia. (2023). Skraup reaction. Available at: [Link]

-

Study.com. (2023). Hydroxyquinoline Uses, Structure & Synthesis. Available at: [Link]

-

Sharma, V., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

PrepChem. (2023). Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]

-

Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

-

Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. Available at: [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. iipseries.org [iipseries.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

Spectroscopic data for 7-Hydroxyquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Data of 7-Hydroxyquinoline-6-carboxylic Acid

Abstract

This compound is a heterocyclic organic compound featuring a quinoline core substituted with hydroxyl and carboxylic acid functional groups. As a key intermediate and building block in medicinal chemistry, its unambiguous structural characterization is paramount for drug discovery, process development, and quality control. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this molecule. While experimental spectra for this specific isomer are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from closely related analogues. We present anticipated data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed, field-proven experimental protocols and the scientific rationale behind the analytical choices.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ) dictates its spectroscopic signature. The quinoline ring system provides a rigid, aromatic scaffold, while the hydroxyl (-OH) and carboxylic acid (-COOH) groups introduce distinct, highly characteristic spectroscopic features.

The strategic integration of multiple spectroscopic techniques is essential for a full structural elucidation. Mass spectrometry confirms the molecular weight and provides fragmentation patterns revealing structural motifs. NMR spectroscopy maps the carbon-hydrogen framework and the chemical environment of each nucleus. IR spectroscopy identifies key functional groups through their vibrational modes. Finally, UV-Vis spectroscopy probes the conjugated π-electron system of the aromatic rings.

Caption: Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with high efficiency, minimizing premature fragmentation. Subsequent tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) provides structurally significant fragment ions.

Expected Fragmentation Pathways: The fragmentation of quinoline carboxylic acids is well-documented.[1][2] The primary and most characteristic fragmentation events involve neutral losses from the carboxylic acid group.

-

Loss of H₂O (18 Da): Dehydration can occur, particularly in the positive ion mode.

-

Loss of CO₂ (44 Da): Decarboxylation is a common pathway for carboxylic acids, leading to a prominent fragment ion.

-

Loss of COOH (45 Da): Cleavage of the entire carboxylic acid radical can also be observed.[3]

-

Loss of HCN (27 Da): Subsequent fragmentation of the quinoline ring itself often involves the expulsion of hydrogen cyanide, a characteristic feature of nitrogen-containing aromatic heterocycles.

Caption: Figure 2: Predicted ESI(-) MS/MS Fragmentation Pathway.

Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) | Description |

| Molecular Ion | 188.03 [M-H]⁻ | 190.05 [M+H]⁺ | Deprotonated/Protonated parent molecule |

| Fragment | 170.02 [M-H-H₂O]⁻ | 172.04 [M+H-H₂O]⁺ | Loss of water |

| Fragment | 144.04 [M-H-CO₂]⁻ | 146.06 [M+H-CO₂]⁺ | Loss of carbon dioxide (decarboxylation) |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for analyzing this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Accurately weigh 1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

-

Perform serial dilutions with 50:50 acetonitrile:water to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

Rationale: Using a mixture of organic solvent and water ensures solubility and compatibility with reverse-phase chromatography mobile phases.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Rationale: Formic acid is a common mobile phase modifier that aids in protonation for positive-mode ESI and improves peak shape. A C18 column provides good retention for aromatic compounds.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all relevant ions.

-

Scan Mode: Full scan MS from m/z 50-500 to identify the parent ion.

-

MS/MS: Perform product ion scans on the parent ions (m/z 190 in positive mode, m/z 188 in negative mode).

-

Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

-

Rationale: Running both ionization modes provides complementary information. A product ion scan isolates the parent ion and fragments it to confirm structural features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, NMR can confirm the substitution pattern on the quinoline ring.

Predicted Chemical Shifts: The predicted chemical shifts are based on the known effects of substituents on aromatic rings and data from related quinoline structures.[4][5] The electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group will have opposing effects on the electron density of the ring, influencing the chemical shifts of the attached protons and carbons.

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically 7.0-9.0 ppm). The acidic proton of the carboxylic acid will appear as a very broad singlet far downfield (10-13 ppm), and the phenolic proton will also be a broad singlet (could be anywhere from 5-10 ppm, highly dependent on solvent and concentration).[6][7]

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The carboxyl carbon will be the most downfield (165-180 ppm). The carbons attached to the hydroxyl group and nitrogen will also be significantly shifted.[6]

Predicted NMR Data (in DMSO-d₆)

| ¹H NMR Prediction | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.8 | dd | 1H | H2 |

| Aromatic | ~8.5 | d | 1H | H4 |

| Aromatic | ~8.0 | s | 1H | H5 |

| Aromatic | ~7.5 | dd | 1H | H3 |

| Aromatic | ~7.4 | s | 1H | H8 |

| Phenolic | 9-11 (broad) | s | 1H | 7-OH |

| Carboxylic | 11-13 (broad) | s | 1H | 6-COOH |

| ¹³C NMR Prediction | δ (ppm) | Assignment |

| Carboxyl | ~168 | C=O |

| Aromatic | ~155 | C7 |

| Aromatic | ~148 | C8a |

| Aromatic | ~147 | C2 |

| Aromatic | ~137 | C4 |

| Aromatic | ~128 | C4a |

| Aromatic | ~125 | C5 |

| Aromatic | ~122 | C3 |

| Aromatic | ~118 | C8 |

| Aromatic | ~115 | C6 |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Rationale: DMSO-d₆ is an excellent solvent for polar, aromatic compounds containing acidic protons like phenols and carboxylic acids, as it allows for their observation. In contrast, using D₂O would cause these protons to exchange with deuterium, leading to the disappearance of their signals, which is a useful confirmatory experiment.[8]

-

-

Instrumental Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans.

-

Set spectral width to cover -2 to 16 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds.

-

-

¹³C NMR:

-

Acquire at least 1024 scans using proton decoupling.

-

Set spectral width to cover 0 to 200 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to unambiguously assign all signals.

-

Rationale: A higher number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope. 2D NMR experiments are crucial for connecting protons to the carbons they are attached to, confirming the overall structure.

-

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Characteristic Vibrational Modes: The IR spectrum of this compound will be dominated by features from the -OH and -COOH groups.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretches. This broadness is due to strong hydrogen-bonding dimers.[6][9][10]

-

O-H Stretch (Phenol): A broad absorption centered around 3400-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1710-1680 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid (~1710 cm⁻¹).[11]

-

C=C & C=N Stretches (Aromatic Ring): Multiple sharp, medium-to-strong peaks in the 1620-1450 cm⁻¹ region.

-

C-O Stretch & O-H Bend: Absorptions in the fingerprint region (1350-1200 cm⁻¹) corresponding to the phenol and carboxylic acid C-O stretching and O-H bending modes.[9]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | Phenolic O-H Stretch |

| 3300-2500 | Very Broad, Strong | Carboxylic Acid O-H Stretch |

| ~3050 | Medium, Sharp | Aromatic C-H Stretch |

| ~1700 | Very Strong, Sharp | Carboxylic Acid C=O Stretch |

| 1620, 1580, 1500 | Medium-Strong, Sharp | Aromatic C=C and C=N Stretches |

| ~1300 | Strong | C-O Stretch / O-H Bend |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR has largely replaced traditional KBr pellets for solid samples due to its simplicity and speed.

-

Instrument Preparation:

-

Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Rationale: The background scan ensures that the final spectrum contains only absorptions from the sample itself.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Rationale: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.

-

-

Data Acquisition:

-

Collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The typical range is 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Application: UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the quinoline ring. The position of the maximum absorbance (λ_max) can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Expected Electronic Transitions: The extended π-system of the quinoline ring will give rise to strong absorptions in the UV region. Carboxylic acids themselves have a weak n→π* transition around 200-215 nm, which will be masked by the much stronger π→π* transitions of the aromatic system.[8][11] The λ_max is expected to shift depending on the polarity and hydrogen-bonding capability of the solvent due to interactions with the hydroxyl and carboxylic acid groups.

Predicted UV-Vis Data

| Solvent | Predicted λ_max (nm) | Transition Type |

| Hexane (non-polar) | ~250, ~320 | π→π |

| Ethanol (polar, protic) | ~255, ~330 | π→π |

| Acetonitrile (polar, aprotic) | ~252, ~325 | π→π* |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration in the range of 1-10 µg/mL. The final absorbance should ideally be between 0.1 and 1.0 AU.

-

Rationale: This concentration range ensures the measurement is within the linear range of the Beer-Lambert law, providing accurate molar absorptivity data.

-

-

Instrumental Parameters:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to be used as the reference (blank).

-

Fill the second cuvette with the sample solution.

-

Rationale: Quartz cuvettes are transparent in the UV region, unlike glass or plastic. Blanking with the pure solvent corrects for any absorbance from the solvent itself.

-

-

Data Acquisition:

-

Scan the sample from 400 nm down to 200 nm.

-

Record the λ_max values and their corresponding absorbance.

-

To study solvatochromism, repeat the procedure using solvents of varying polarity (e.g., cyclohexane, acetonitrile, methanol).

-

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. A robust structural confirmation relies on the logical integration of data from all methods. The workflow below illustrates how these techniques are synergistically applied.

Caption: Figure 3: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of several analytical techniques. Mass spectrometry confirms its molecular formula and key structural motifs. ¹H and ¹³C NMR spectroscopy provide a detailed map of the atomic connectivity and chemical environments. IR spectroscopy offers rapid and definitive identification of the critical hydroxyl and carboxylic acid functional groups, while UV-Vis spectroscopy characterizes the conjugated electronic system. By integrating the data from these methods as outlined in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization of this important chemical entity.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry. Semantic Scholar.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Arjunan, V., et al. (2015). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry.

-

University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

- Jaiswal, R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central.

- Sokolová, R., et al. (2015). Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines: A Mechanistic Study.

- Nycz, J. E., et al. (2019).

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

- Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Liu, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

- Problems in Chemistry. (2023).

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

- Ukrainets, I. V., et al. (2017). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Nycz, J. E., et al. (2019). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- El-Faham, A., et al. (2016). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PubMed Central.

- Mary, Y. S., et al. (2017).

-

LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Ghorai, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed Central.

- Coussan, S., et al. (2000). Hydrogen Bonding and Intermolecular Vibrations of 6-Hydroxyquinoline·H2O in the S0 and S1 States.

-

PubChem. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 11. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

An In-depth Technical Guide to 7-Hydroxyquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxyquinoline-6-carboxylic acid (CAS No. 1227608-04-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document synthesizes available data with expert analysis of its chemical relatives to offer a robust resource for researchers. We will delve into its core physicochemical properties, propose a logical synthetic pathway, outline methods for its analytical characterization, and explore its promising applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational tool for scientists looking to harness the unique characteristics of this quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of hydroxyl and carboxylic acid moieties, as seen in this compound, dramatically influences the molecule's electronic properties, solubility, and metal-chelating capabilities. These features are hallmarks of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide will specifically focus on the 6-carboxylic acid isomer of 7-hydroxyquinoline, a less-explored yet highly promising member of this chemical family.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1227608-04-9 | [3][4][5] |

| Molecular Formula | C₁₀H₇NO₃ | [3][4] |

| Molecular Weight | 189.17 g/mol | [3] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | [3] |

| SMILES | O=C(C1=C(O)C=C2N=CC=CC2=C1)O | [3] |

Note: Some physical properties are predicted based on the behavior of structurally similar compounds due to limited direct experimental data in publicly accessible literature.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Hydroxyquinoline

The synthesis of the 7-hydroxyquinoline intermediate can be achieved via a modified Skraup synthesis.[6]

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid). The reaction is highly exothermic and should be cooled in an ice bath during the initial addition.

-

Heating: Once the initial exothermic reaction subsides, heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TDC).

-

Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., sodium hydroxide) to precipitate the crude 7-hydroxyquinoline.

-

Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Friedel-Crafts Acylation to Introduce the Carboxylic Acid Precursor

-

Reaction Setup: Suspend the purified 7-hydroxyquinoline in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lewis Acid: Cool the suspension in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

-

Acylation: Add the acylating agent (e.g., oxalyl chloride or trichloroacetyl chloride) dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyl intermediate.

Step 3: Hydrolysis to this compound

-

Hydrolysis: The crude acyl intermediate is hydrolyzed to the final carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

-

Purification: The final product, this compound, is precipitated by acidifying the basic solution (or neutralizing the acidic solution). Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. Commercial suppliers can often provide this data upon request.[3]

Spectroscopic and Chromatographic Methods

Caption: Analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic aromatic signals for the quinoline ring and distinct resonances for the hydroxyl and carboxylic acid protons. The carbon NMR will provide information on the number and type of carbon atoms.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Potential Applications in Drug Development

The hydroxyquinoline carboxylic acid scaffold is a versatile pharmacophore with a wide range of documented biological activities. While specific studies on the 6-carboxylic acid isomer are limited, we can infer its potential applications based on the extensive research conducted on its isomers.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways. For instance, some substituted quinolines have been shown to inhibit tumor cell respiration and key enzymes involved in cancer metabolism.[7] The ability of the hydroxyl and carboxylic acid groups to chelate metal ions is also a known mechanism for inducing apoptosis in cancer cells.

-

Antimicrobial Agents: The quinoline core is central to the development of antibacterial drugs, most notably the fluoroquinolones. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] Derivatives of hydroxyquinoline carboxylic acids have demonstrated significant antimicrobial activity against various bacterial strains.[8]

-

Anti-inflammatory Properties: Certain quinoline-related carboxylic acid derivatives have shown promising anti-inflammatory effects.[2] This activity is often attributed to the modulation of inflammatory signaling pathways.

Conclusion

This compound represents a valuable yet underexplored building block for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a roadmap for its analytical characterization. The inferred potential for this compound in drug discovery, based on the rich pharmacology of its isomers, underscores the need for further investigation into its unique biological activities. It is our hope that this technical guide will serve as a catalyst for new research and the development of novel applications for this promising molecule.

References

- Ukrainets, I. V., et al. (2014). N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output. Molecules, 19(8), 11624-11640.

- Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254.

-

PubChem. 7-Hydroxyquinoline. [Link]

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

- Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, e202301548.

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006.

- Phelps, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 13(3), 416–424.

- Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22.

-

MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1227608-04-9|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 7-Hydroxyquinoline-6-carboxylic Acid Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry.[1] Its derivatives are recognized as "privileged structures" due to their remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, promising scaffold: This compound . While literature on this precise isomer is emerging, a comprehensive analysis of its closely related analogues—particularly other hydroxyquinoline carboxylic acids—provides profound insights into its potential biological activities.

The strategic placement of a hydroxyl (-OH) group at the C-7 position and a carboxylic acid (-COOH) group at the C-6 position creates a unique electronic and structural profile. This arrangement is particularly significant for its potential to form strong intramolecular hydrogen bonds and act as a bidentate chelating agent for essential metal ions in biological systems. This chelation capability is a recurring mechanistic theme in the activity of many quinoline derivatives, influencing their efficacy in anticancer, antimicrobial, and anti-inflammatory applications.[3][4] This guide will synthesize data from proximate structures to build a predictive and technically grounded overview of the biological and therapeutic potential of this compound derivatives for researchers and drug development professionals.

Chapter 1: Anticancer and Cytotoxic Potential

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[5] The hydroxyquinoline carboxylic acid moiety is frequently identified as a critical pharmacophore for this activity.[6]

Core Mechanisms of Anticancer Action

The cytotoxic effects of these derivatives are not monolithic; they arise from the targeted disruption of several key cellular processes essential for cancer cell survival and proliferation.

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes critical to the cell cycle and DNA integrity. Derivatives of hydroxyquinoline carboxylic acid have been identified as potent inhibitors of Pim-1 kinase , a serine/threonine kinase that regulates apoptosis and cell metabolism.[6] Molecular modeling suggests the hydroxy-acid scaffold interacts directly with key residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase.[6] Other related quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH) , a crucial enzyme in the de novo pyrimidine biosynthetic pathway, thereby starving cancer cells of necessary precursors for DNA and RNA synthesis.[7]

-

Induction of Apoptosis: Many quinoline derivatives exert their effects by triggering programmed cell death, or apoptosis. Studies on related compounds have shown they can induce promising levels of cell apoptosis, often by intercalating with DNA and arresting the cell cycle.[8]

-

Targeting Drug Resistance: A significant challenge in oncology is multidrug resistance (MDR). Certain 8-hydroxyquinoline derivatives have shown selective toxicity against MDR cancer cells, a property linked to their metal chelation capabilities and resulting pKa values, which can disrupt the unique physiology of resistant cells.[4]

Signaling Pathway: Inhibition of Pim-1 Kinase

The following diagram illustrates the central role of Pim-1 kinase in promoting cell survival and how its inhibition by a hydroxyquinoline carboxylic acid derivative can lead to apoptosis.

Caption: Inhibition of the Pim-1 kinase survival pathway by a quinoline derivative.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative hydroxyquinoline and quinoline carboxylic acid derivatives against various human cancer cell lines, demonstrating the potent nature of this structural class.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 7-Hydroxy-3-phenyl-quinoline-4-carboxylic acid deriv. | HepG2 (Liver) | 7.7 µg/mL | [9] |

| 7-Hydroxy-3-phenyl-quinoline-4-carboxylic acid deriv. | HCT116 (Colon) | 14.2 µg/mL | [9] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-CA | MCF-7 (Breast) | 82.9% reduction | [8] |

| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | K-562 (Leukemia) | Inactive | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[10] The causality behind this choice is its reliance on the metabolic activity of living cells; mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells cannot. The amount of formazan is directly proportional to the number of living cells.

Workflow Diagram

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Chapter 2: Antimicrobial Activity

The quinoline core is central to some of the most successful classes of antibiotics.[11] Derivatives of hydroxyquinoline carboxylic acid are promising candidates for new antimicrobial agents, with activity documented against a range of bacteria and fungi, including resistant strains.[12][13]

Mechanism of Antimicrobial Action

The primary mechanism for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[14] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death.[14] The ability of the hydroxyquinoline scaffold to chelate magnesium ions (Mg²⁺) is thought to be crucial for disrupting the enzyme-DNA complex. Furthermore, certain derivatives have shown efficacy against bacterial biofilms , which are notoriously difficult to treat due to a tolerant subpopulation of non-dividing cells.[15]

Workflow: Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The table below presents MIC values for various quinoline derivatives against pathogenic microbes, illustrating their potential utility.

| Compound Class | Organism | Activity (MIC) | Reference |

| Halogenated 8-Hydroxyquinoline Deriv. | A. hydrophila | 5.26 µM | [12] |

| Halogenated 8-Hydroxyquinoline Deriv. | L. monocytogenes | 5.57 µM | [12] |

| Indolizinoquinoline-dione Deriv. | S. aureus (MRSA) | 0.031 µg/mL | [13] |

| Quinolinequinone Deriv. (QQ1) | S. aureus | 1.22 µg/mL | [16] |

| Quinolide-rhodanine Conjugate | M. tuberculosis H37Ra | 1.66 µg/mL | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold standard for quantifying antimicrobial activity. Its choice is justified by its efficiency, reproducibility, and ability to test multiple compounds and concentrations simultaneously.

-

Preparation of Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative/sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Chapter 3: Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[17]

Mechanism of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Signaling: A key mechanism is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.[18] NF-κB is a master regulator of the inflammatory response, controlling the expression of cytokines, chemokines, and other inflammatory mediators. By inhibiting NF-κB activation, these compounds can significantly dampen the inflammatory cascade.[19]

-

Modulation of Immune Cells: Certain substituted quinoline carboxylic acids have been shown to down-regulate T-cell function.[17] This is a more targeted immunomodulatory effect compared to the broad enzymatic inhibition of cyclooxygenase (COX) by NSAIDs, suggesting a different and potentially more favorable side-effect profile.[17]

-

Reduction of Inflammatory Mediators: These compounds can reduce the production of key inflammatory molecules like nitric oxide (NO) and matrix metalloproteinase 9 (MMP-9).[18][19]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO)

This assay is chosen to quantify the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include an untreated, unstimulated control and an LPS-only control. Incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation & Readout: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

References

- A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. Benchchem.

- A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Derivatives. Benchchem.

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.

- 7-Hydroxyquinoline synthesis. ChemicalBook.

- Biological Activities of Quinoline Derivatives. Bentham Science.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.

- Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.

- Molecular Switch Properties of 7-Hydroxyquinoline Compounds. ResearchGate.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH).

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.

- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. Benchchem.

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH).

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health (NIH).

- Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. ResearchGate.

- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.

- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. ACS Publications.

- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.

- 7-hydroxyquinoline. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones [mdpi.com]

- 17. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Guide to the Molecular Structure and Conformation of 7-Hydroxyquinoline-6-carboxylic acid

An authoritative whitepaper for researchers, scientists, and drug development professionals on the nuanced structural landscape of a promising heterocyclic scaffold.

Abstract

7-Hydroxyquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of structures known for diverse biological activities. The therapeutic potential of such molecules is intrinsically linked to their three-dimensional structure and conformational dynamics, which govern molecular recognition and interaction with biological targets. This guide provides a detailed technical analysis of the molecular structure and conformational possibilities of this compound, synthesizing insights from computational modeling and experimental data from analogous systems. We will explore the critical roles of tautomerism and intramolecular hydrogen bonding in defining the molecule's preferred energetic states, detail the methodologies for its structural elucidation, and discuss the implications for drug design and development.

I. Foundational Molecular Structure

This compound, with the chemical formula C₁₀H₇NO₃, is built upon a quinoline core. This core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The specific substitution pattern—a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at the adjacent position 6—introduces unique and complex conformational features that dictate its physicochemical properties.

The quinoline ring system is fundamentally planar. However, the exocyclic hydroxyl and carboxylic acid groups introduce degrees of freedom. The orientation of these groups, and the potential for non-covalent interactions between them and the heterocyclic core, are central to understanding the molecule's behavior.

II. The Conformational Landscape: Tautomerism and Intramolecular Interactions

The conformational landscape of this compound is dominated by two primary phenomena: prototropic tautomerism involving the hydroxyl group and the pyridine nitrogen, and the rotational conformation of the carboxylic acid group.

A. Prototropic Tautomerism: The Enol vs. Zwitterionic Forms

Hydroxyquinolines can exist in different tautomeric forms, primarily the enol form (with a neutral hydroxyl group) and a zwitterionic (or keto) form, where the phenolic proton has transferred to the basic pyridine nitrogen. This creates a quinolinium cation and a phenolate anion within the same molecule.[1]

The relative stability of these tautomers is a critical parameter, influenced by the electronic nature of substituents and the surrounding environment (e.g., solvent polarity).[1] Computational studies on related hydroxyquinoline derivatives suggest that while the enol form is often the ground state, the energy barrier to proton transfer can be surmounted, particularly in the excited state or in polar, protic media. For this compound, an equilibrium between the canonical enol form and the zwitterionic form is expected, with the zwitterionic species being stabilized by the formation of a strong intramolecular hydrogen bond between the newly formed N⁺-H group and the adjacent carboxylate group.

B. Rotational Conformation and Intramolecular Hydrogen Bonding

The conformation of the carboxylic acid group is primarily defined by the dihedral angle involving the C6-C(O)OH bond. The proximity of the hydroxyl group at C7 and the pyridine nitrogen at N1 allows for the formation of stabilizing intramolecular hydrogen bonds. Computational studies on analogous systems, such as naphthoquinones with adjacent carboxylic acid groups, have shown that intramolecular hydrogen bonds can significantly stabilize a conformation, often forming a six- or seven-membered quasi-ring.[2][3]

For this compound, two key planar conformations stabilized by intramolecular hydrogen bonds are plausible:

-

H-bond to Hydroxyl Oxygen: The carboxylic acid proton forms a hydrogen bond with the lone pair of the adjacent hydroxyl oxygen. This would create a stable seven-membered ring structure.

-

H-bond to Pyridine Nitrogen: In the enol tautomer, the carboxylic acid proton could potentially form a hydrogen bond with the pyridine nitrogen.

Density Functional Theory (DFT) calculations are essential to determine the relative energies of these conformers. Such calculations on similar quinolone carboxylic acids have demonstrated that intramolecular hydrogen bonds result in significant structural stabilization.[4]

III. Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining computational modeling and experimental spectroscopy is required for a comprehensive understanding of the molecule's structure.

A. Computational Modeling: A Predictive Protocol

Density Functional Theory (DFT) is a powerful in silico tool for predicting the geometric and energetic properties of molecules.

Detailed Protocol for DFT Analysis:

-

Structure Preparation: Build the initial 3D structures of the possible tautomers and rotamers of this compound using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization calculations.

-

Causality: The choice of functional and basis set is critical for accuracy. For organic molecules containing N and O, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) provides a robust balance of accuracy and computational cost.[5] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonds and non-covalent interactions.

-

-